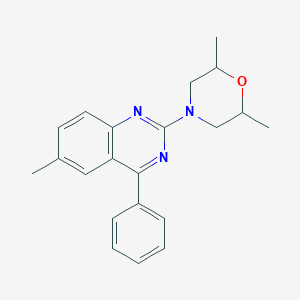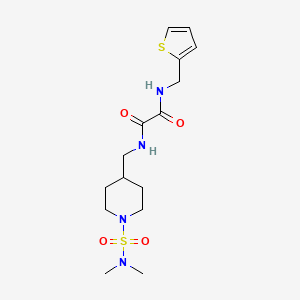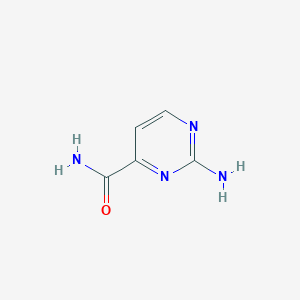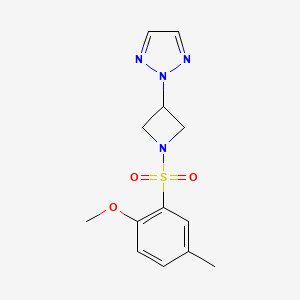![molecular formula C27H24F3N5O2S B2751219 N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 393839-84-4](/img/structure/B2751219.png)
N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups, including an aniline, a sulfanyl, a triazole, and a benzamide group . It also contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and bioavailability of drug candidates .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for the aniline, sulfanyl, triazole, and benzamide groups. The exact synthesis route would depend on the specific reactions used to form these groups and connect them together .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The aniline and benzamide groups would likely contribute to the compound’s aromaticity, while the sulfanyl and triazole groups could potentially participate in various types of chemical reactions .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the aniline, sulfanyl, triazole, and benzamide groups. For example, the aniline group could potentially undergo electrophilic substitution reactions, while the sulfanyl group could participate in oxidation and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the aniline and benzamide groups could potentially increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique
Antimicrobial Activities
Triazole derivatives, such as those synthesized by Mange et al. (2013), have been investigated for their antimicrobial properties. These compounds, synthesized by condensation reactions involving benzamides, showed biological activity against various bacterial and fungal species. The study highlights the potential of triazole-based compounds as antimicrobial agents, which could be relevant for the chemical due to its triazole moiety (Mange, J., Isloor, A., Malladi, S., Isloor, S., & Fun, H., 2013).
Enzyme Inhibition
Benzamide derivatives, like those studied by Tuğrak et al. (2020), have been synthesized as inhibitors of human carbonic anhydrase, showing promising results. These compounds, including modifications with thiourea-substituted benzenesulfonamides, displayed potent inhibitory activity against carbonic anhydrase isoenzymes, suggesting a potential application in treating conditions like glaucoma. This indicates that benzamide compounds, especially those modified with specific functional groups, could serve as leads for developing new therapeutic agents (Tuğrak, M., Gul, H., Demir, Y., & Gulcin, I., 2020).
Materials Science
Compounds containing triazole and benzamide groups have also been explored for their potential in materials science. For instance, the synthesis and characterization of aromatic polymers containing triazole rings, as reported by Lin et al. (1990), demonstrate the utility of these compounds in developing new polymeric materials with specific properties, such as solubility and thermal stability. While the specific compound was not mentioned, the research underscores the relevance of triazole derivatives in creating innovative materials (Lin, J., Yuki, Y., Kunisada, H., & Kondo, S., 1990).
Orientations Futures
Propriétés
IUPAC Name |
N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F3N5O2S/c1-17-11-12-18(2)22(13-17)32-24(36)16-38-26-34-33-23(15-31-25(37)19-7-4-3-5-8-19)35(26)21-10-6-9-20(14-21)27(28,29)30/h3-14H,15-16H2,1-2H3,(H,31,37)(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXBTSVIFFWHQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CNC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-5-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2751136.png)
![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2751137.png)

![6-{2-[(6-Chloropyridin-3-yl)oxy]-1-hydroxyethylidene}-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B2751142.png)

![3-Tert-butyl-7-(2-ethenylsulfonylethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2751146.png)
![2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2751149.png)

![2-(3-Cyclopropyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)ethanesulfonyl fluoride](/img/structure/B2751152.png)


![1-methyl-1H-benzo[d]imidazol-5-yl cinnamate](/img/structure/B2751157.png)

![(1'-Methyl-[1,4'-bipiperidin]-4-yl)methanamine dihydrochloride](/img/structure/B2751159.png)